Cas no 1219980-02-5 (3-(4-Methoxybenzyl)oxyazetidine)

3-(4-Methoxybenzyl)oxyazetidine 化学的及び物理的性質
名前と識別子
-
- 3-((4-Methoxybenzyl)oxy)azetidine
- 3-[(4-Methoxybenzyl)oxy]azetidine
- AG-L-53247
- AK-72005
- CTK7A4118
- KB-232336
- MolPort-014-757-050
- DTXSID50679280
- CS-0302823
- A891258
- AKOS012078367
- EN300-1146276
- SB51000
- 3-[(4-methoxyphenyl)methoxy]azetidine
- 1219980-02-5
- 3-(4-Methoxybenzyl)oxyazetidine
-
- MDL: MFCD13559989
- インチ: InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
- InChIKey: YJUVUYMZTANBRB-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)COC2CNC2
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 30.5Ų
3-(4-Methoxybenzyl)oxyazetidine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Methoxybenzyl)oxyazetidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M333720-250mg |
3-[(4-Methoxybenzyl)oxy]azetidine |
1219980-02-5 | 250mg |
$ 295.00 | 2022-06-03 | ||
Enamine | EN300-1146276-0.05g |
3-[(4-methoxyphenyl)methoxy]azetidine |
1219980-02-5 | 0.05g |
$563.0 | 2023-05-24 | ||
Enamine | EN300-1146276-0.5g |
3-[(4-methoxyphenyl)methoxy]azetidine |
1219980-02-5 | 0.5g |
$645.0 | 2023-05-24 | ||
TRC | M333720-25mg |
3-[(4-Methoxybenzyl)oxy]azetidine |
1219980-02-5 | 25mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM200439-1g |
3-[(4-Methoxybenzyl)oxy]azetidine |
1219980-02-5 | 95% | 1g |
$355 | 2023-03-07 | |
Alichem | A019140868-5g |
3-((4-Methoxybenzyl)oxy)azetidine |
1219980-02-5 | 95% | 5g |
$774.99 | 2023-09-03 | |
Chemenu | CM200439-5g |
3-[(4-Methoxybenzyl)oxy]azetidine |
1219980-02-5 | 95% | 5g |
$665 | 2021-06-09 | |
Enamine | EN300-1146276-1.0g |
3-[(4-methoxyphenyl)methoxy]azetidine |
1219980-02-5 | 1g |
$671.0 | 2023-05-24 | ||
TRC | M333720-50mg |
3-[(4-Methoxybenzyl)oxy]azetidine |
1219980-02-5 | 50mg |
$ 70.00 | 2022-06-03 | ||
Enamine | EN300-1146276-5.0g |
3-[(4-methoxyphenyl)methoxy]azetidine |
1219980-02-5 | 5g |
$1945.0 | 2023-05-24 |
3-(4-Methoxybenzyl)oxyazetidine 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
3-(4-Methoxybenzyl)oxyazetidineに関する追加情報
3-(4-Methoxybenzyl)oxyazetidine: A Promising Compound in Medicinal Chemistry
3-(4-Methoxybenzyl)oxyazetidine, with the CAS number 1219980-02-5, is a versatile compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The combination of a methoxybenzyl group and an azetidine ring provides a scaffold that can be readily modified to explore a wide range of biological activities.
The methoxybenzyl moiety is known for its aromatic properties and the ability to form stable complexes with metal ions, which can be advantageous in designing drugs that target specific enzymes or receptors. The azetidine ring, on the other hand, is a four-membered heterocyclic compound that offers conformational rigidity and enhanced binding affinity to biological targets. This structural diversity makes 3-(4-Methoxybenzyl)oxyazetidine an attractive candidate for drug discovery and development.
Recent studies have highlighted the potential of 3-(4-Methoxybenzyl)oxyazetidine in modulating key signaling pathways involved in disease progression. For instance, research published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also revealed that 3-(4-Methoxybenzyl)oxyazetidine can effectively cross the blood-brain barrier, making it a promising candidate for treating neuroinflammatory conditions like multiple sclerosis and Alzheimer's disease.
In addition to its anti-inflammatory properties, 3-(4-Methoxybenzyl)oxyazetidine has shown promise in cancer research. A study conducted by the National Cancer Institute (2021) found that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism of action involves the disruption of cell cycle progression and induction of apoptosis through the activation of caspase-dependent pathways. These findings suggest that 3-(4-Methoxybenzyl)oxyazetidine could be developed into a novel therapeutic agent for cancer treatment.
The pharmacokinetic properties of 3-(4-Methoxybenzyl)oxyazetidine have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences (2020) reported that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a drug candidate. Furthermore, the compound shows low toxicity in preclinical studies, indicating a favorable safety profile.
The synthetic accessibility of 3-(4-Methoxybenzyl)oxyazetidine is another factor contributing to its appeal in medicinal chemistry. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One notable method involves the reaction of 4-methoxybenzyl chloride with azetidin-3-ol under mild conditions, yielding high yields and purity levels. This synthetic flexibility allows researchers to easily modify the structure to optimize its pharmacological properties.
In conclusion, 3-(4-Methoxybenzyl)oxyazetidine (CAS 1219980-02-5) is a promising compound with diverse applications in medicinal chemistry. Its unique structural features, coupled with its potent biological activities and favorable pharmacokinetic properties, make it an attractive candidate for further development into therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in advancing medical treatments for various diseases.
1219980-02-5 (3-(4-Methoxybenzyl)oxyazetidine) Related Products
- 1797204-75-1(2-(4-fluorophenyl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 4915-97-3(ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate)
- 2098487-52-4(Thalidomide-O-PEG2-propargyl)
- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)
- 25716-58-9(4-Chloro-2,6-dimethylfuro[2,3-d]pyrimidine)
- 1428532-95-9((2-Bromo-5-fluoropyridin-3-yl)methanamine hydrochloride)
- 1344205-95-3(N-(3-methylbutyl)-4-(propan-2-yl)cyclohexan-1-amine)
- 1803763-84-9(Ethyl 4-cyano-2-mercapto-3-nitrobenzoate)
- 912366-00-8(5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine)
